molecular formula C13H10F3NO2 B1413074 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide CAS No. 1858241-89-0

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide

Cat. No.: B1413074
CAS No.: 1858241-89-0
M. Wt: 269.22 g/mol
InChI Key: DRGNFKZWQYUWKH-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with a trifluoromethyl group and a carboxylic acid amide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide typically involves multiple steps, starting with the construction of the furan ring. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and consistency. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: The compound has been studied for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties can enhance the performance and stability of various products.

Mechanism of Action

The mechanism by which 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 2-Methyl-4-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide

  • 2-Methyl-5-(3-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide

  • 2-Methyl-5-(4-trifluoromethyl-phenyl)-thiophene-3-carboxylic acid amide

Uniqueness: Compared to similar compounds, 2-Methyl-5-(4-trifluoromethyl-phenyl)-furan-3-carboxylic acid amide stands out due to its specific structural features, which can influence its reactivity and biological activity. Its unique combination of functional groups allows for diverse applications and interactions.

Properties

IUPAC Name

2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO2/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)13(14,15)16/h2-6H,1H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGNFKZWQYUWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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